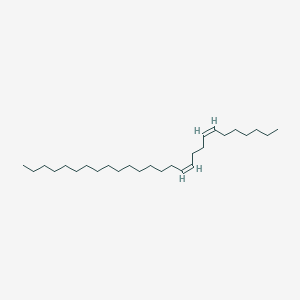

(Z,Z)-7,11-Heptacosadiene

Beschreibung

Eigenschaften

IUPAC Name |

(7Z,11Z)-heptacosa-7,11-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H52/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-26-24-22-20-18-16-14-12-10-8-6-4-2/h13,15,21,23H,3-12,14,16-20,22,24-27H2,1-2H3/b15-13-,23-21- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYQFYALHBHYMG-ADYYPQGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC=CCCC=CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC/C=C\CC/C=C\CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H52 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Cuticular Hydrocarbon Barrier and Its Chemical Language

An In-Depth Technical Guide to the Biosynthesis of (Z,Z)-7,11-Heptacosadiene in Insects

Insects represent the most successful group of terrestrial organisms, a feat largely attributable to the evolution of a sophisticated, multi-layered exoskeleton or cuticle. A critical component of this is the epicuticle, which is covered by a thin layer of lipids, predominantly composed of cuticular hydrocarbons (CHCs). These CHCs form a hydrophobic barrier that is paramount for preventing water loss and protecting against desiccation, a key evolutionary innovation that enabled insects to conquer terrestrial environments.[1][2][3][4] Beyond this vital physiological role, CHC profiles are often complex, species-specific, and even sex-specific, serving as a rich chemical language for communication.[3][5] They function as contact pheromones that can mediate nestmate recognition, reproductive status, and courtship behaviors.[6]

One such prominent communication signal is (Z,Z)-7,11-Heptacosadiene, a C27 di-unsaturated alkene. In the model organism Drosophila melanogaster, it is the predominant female-specific courtship pheromone, eliciting wing vibrations and other courtship displays in males.[7][8][9] Understanding the precise biochemical pathway that synthesizes this specific molecule offers profound insights into insect physiology, chemical ecology, and evolution. For researchers in pest management and drug development, this pathway presents a unique set of enzymatic targets for creating novel and highly selective control agents. This guide provides a detailed exploration of the (Z,Z)-7,11-Heptacosadiene biosynthesis pathway, the experimental methodologies used to elucidate it, and the potential applications of this knowledge.

The Core Biosynthetic Pathway: From Acetyl-CoA to a Pheromonal Diene

The synthesis of (Z,Z)-7,11-Heptacosadiene is a multi-step enzymatic process primarily occurring in specialized cells called oenocytes, which are associated with the epidermis or fat body.[4][10][11] The pathway begins with common fatty acid metabolism and proceeds through a series of modifications involving desaturation, elongation, and a final, insect-specific decarbonylation step.

Step 1: De Novo Synthesis of Fatty Acid Precursors

The carbon backbone of all CHCs originates from the universal building block, acetyl-CoA. The initial steps are canonical fatty acid synthesis:

-

Carboxylation: Acetyl-CoA carboxylase (ACC) catalyzes the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.

-

Chain Assembly: The multifunctional enzyme Fatty Acid Synthase (FASN) orchestrates the iterative addition of two-carbon units from malonyl-CoA to a growing acyl chain.[4] This process typically yields saturated long-chain fatty acids (LCFAs) of 16 or 18 carbons, primarily palmitoyl-CoA (C16) and stearoyl-CoA (C18).

Knockdown of the ACC gene in the oenocytes of Drosophila has been shown to completely eliminate CHC production, confirming this as the foundational step.[4]

Step 2: Introduction of Unsaturation by Desaturases

To create the two Z-configured double bonds in (Z,Z)-7,11-Heptacosadiene, the saturated fatty acid precursors must be acted upon by desaturase enzymes.[12][13] These enzymes introduce double bonds at specific positions in the acyl chain. The biosynthesis of ω7 and ω11 unsaturated fatty acids, the precursors for the 7,11-diene, involves specific desaturases. For example, a Δ9 desaturase acting on the C16 precursor, palmitoyl-CoA, removes hydrogen atoms from carbons 9 and 10 to create the ω7 monounsaturated fatty acid, (Z)-9-hexadecenoic acid.[14] A similar desaturation event on a C18 precursor would be required to generate the ω11 series. The precise identity and substrate specificities of all desaturases involved can vary between insect species.[14]

Step 3: Chain Elongation to a Very-Long-Chain Fatty Acid (VLCFA)

The C16 and C18 unsaturated fatty acids are still far too short for the final C27 product. The subsequent phase involves a dedicated enzyme system of fatty acid elongases (ELOs).[10][12] These membrane-bound enzyme complexes catalyze a cycle of four reactions, adding a two-carbon unit from malonyl-CoA to the fatty acyl-CoA substrate. This cycle is repeated until the required chain length of 28 carbons (which will become C27 after the final step) is achieved. The expression and specificity of different elongase genes are critical in determining the final chain-length distribution of the CHC profile.[10][15][16]

Step 4 & 5: Reduction and Oxidative Decarbonylation

The final two steps convert the very-long-chain fatty acyl-CoA (VLCFA-CoA) into the final hydrocarbon.

-

Reduction to Aldehyde: The VLCFA-CoA is first reduced to a very-long-chain aldehyde by a fatty acyl-CoA reductase (FAR).[5][10]

-

Oxidative Decarbonylation: This terminal step is catalyzed by an insect-specific P450 enzyme of the CYP4G family, which functions as an oxidative decarbonylase.[1][2][17] This remarkable enzyme cleaves the C-C bond between the first and second carbons of the aldehyde, releasing the first carbon as carbon dioxide (CO2) and producing the final C27 hydrocarbon.[1][2][11] This reaction requires the presence of NADPH-cytochrome P450 reductase (CPR) as an electron donor.[1][2] The discovery of this unique enzymatic step was a landmark in understanding insect biology, as it represents a key adaptation that is both highly conserved among insects and absent in other animal groups.[1][18]

Methodologies for Pathway Elucidation and Validation

Validating the function of each enzyme in the biosynthesis of (Z,Z)-7,11-Heptacosadiene requires a combination of genetic, biochemical, and analytical techniques. The following protocols represent the gold standard for researchers in this field.

Experimental Protocol 1: Gene Function Analysis via RNA Interference (RNAi)

RNA interference (RNAi) is a powerful tool for knocking down the expression of a target gene to observe the resulting phenotype, thereby inferring the gene's function.[19][20]

Objective: To determine the effect of knocking down a candidate gene (e.g., a specific desaturase, elongase, or CYP4G1) on the CHC profile.

Methodology:

-

dsRNA Synthesis:

-

Identify a unique ~300-500 bp region of the target gene's coding sequence.

-

Amplify this region via PCR using primers that incorporate T7 promoter sequences on both ends.

-

Use an in vitro transcription kit (e.g., MEGAscript™ T7 Transcription Kit) to synthesize sense and antisense RNA strands from the PCR product.

-

Anneal the strands to form double-stranded RNA (dsRNA) and purify. A non-homologous gene (e.g., GFP) should be used to create a control dsRNA.

-

-

dsRNA Delivery:

-

For many insects like Drosophila, microinjection is the most effective method.[21]

-

Rear insects to the desired developmental stage (e.g., late-stage pupa or newly eclosed adult).

-

Anesthetize insects on a CO2 pad.

-

Using a pulled glass capillary needle and a microinjector, inject a precise volume (e.g., 50 nL) of a concentrated dsRNA solution (e.g., 3-4 μg/μL) into the insect's thorax or abdomen.

-

-

Incubation and Phenotype Assessment:

-

Allow the insects to recover and age for several days (e.g., 3-5 days) to allow for gene knockdown and turnover of the existing CHC profile.

-

-

Verification of Knockdown:

-

Sacrifice a subset of insects from each treatment group.

-

Extract total RNA and perform reverse transcription quantitative PCR (RT-qPCR) to measure the mRNA levels of the target gene relative to a stable housekeeping gene. A significant reduction in transcript levels in the target-dsRNA group confirms successful knockdown.

-

-

CHC Analysis:

-

Analyze the CHC profiles of the remaining insects using the GC-MS protocol described below.

-

Experimental Protocol 2: Cuticular Hydrocarbon (CHC) Extraction and Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for separating, identifying, and quantifying the complex mixtures of CHCs found on an insect's cuticle.[22][23][24]

Objective: To obtain a qualitative and quantitative profile of an insect's CHCs.

Methodology:

-

Sample Preparation:

-

Individual insects are sacrificed by freezing.

-

Place a single insect into a 2 mL glass GC vial.

-

-

CHC Extraction:

-

Add a precise volume (e.g., 200 μL) of a high-purity non-polar solvent, typically hexane, containing an internal standard (e.g., n-octadecane or another alkane not present in the insect) at a known concentration.

-

Agitate the vial for 5-10 minutes to wash the CHCs from the cuticle.

-

Carefully remove the insect's body, leaving the solvent extract.

-

The extract can be concentrated under a gentle stream of nitrogen if necessary.

-

-

GC-MS Analysis:

-

Injection: Inject 1-2 μL of the extract into the GC-MS system.

-

Separation (GC): The sample is vaporized and travels through a long, thin capillary column (e.g., a non-polar DB-5ms column). Compounds separate based on their boiling points and interactions with the column's stationary phase. A typical temperature program might start at 150°C and ramp up to 320°C.

-

Detection & Identification (MS): As compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" that can be used to identify the compound by comparing it to known standards or spectral libraries.

-

-

Data Analysis:

-

Identify peaks corresponding to specific CHCs based on their retention time and mass spectrum.

-

Quantify the amount of each compound by integrating the area of its chromatographic peak and comparing it to the area of the internal standard.

-

Table 1: Hypothetical GC-MS Results from a CYP4G1 RNAi Experiment

| Compound | Retention Time (min) | Control (ng/insect) | CYP4G1-RNAi (ng/insect) | % Change |

| (Z)-7-Tricosene | 18.45 | 120.5 ± 15.2 | 15.1 ± 4.3 | -87.5% |

| n-Pentacosane | 20.11 | 85.3 ± 9.8 | 9.9 ± 2.1 | -88.4% |

| (Z,Z)-7,11-Heptacosadiene | 22.34 | 255.1 ± 28.4 | 11.7 ± 3.9 | -95.4% |

| n-Heptacosane | 22.51 | 112.8 ± 12.1 | 10.2 ± 2.5 | -91.0% |

The data clearly shows a dramatic reduction in all major CHCs, including the target compound, providing strong evidence for CYP4G1's essential role in the final step of biosynthesis.

Applications in Research and Development

A thorough understanding of the (Z,Z)-7,11-Heptacosadiene biosynthetic pathway provides significant opportunities for applied science.

-

Novel Insecticide Development: The enzymes in this pathway, particularly the insect-specific CYP4G1 oxidative decarbonylase, represent ideal targets for novel insecticides.[25] A chemical inhibitor designed to block the active site of this enzyme would be highly selective for insects and would disrupt the integrity of their cuticular water barrier, leading to rapid desiccation and death.[1][2] This mode of action is less likely to be affected by existing resistance mechanisms to neurotoxins.

-

Advanced Pest Management: For agricultural pests that use specific CHCs as pheromones, manipulating their biosynthesis can disrupt mating. This could involve developing compounds that inhibit pheromone production or using genetic techniques like RNAi delivered via baits or transgenic plants to silence key biosynthetic genes.[20][26]

-

Chemical Ecology and Evolutionary Biology: Studying the genes of this pathway (desaturases, elongases) across different species helps unravel how insects generate such a vast diversity of chemical signals and how these signals evolve to drive speciation and social organization.[3][12]

Conclusion and Future Directions

The biosynthesis of (Z,Z)-7,11-Heptacosadiene is a precisely regulated enzymatic cascade that transforms simple metabolic precursors into a potent chemical signal. Research has successfully identified the key players—FAS, ACC, desaturases, elongases, FARs, and the terminal CYP4G decarbonylase. Methodologies such as RNAi and GC-MS provide a robust framework for dissecting this pathway in any insect of interest. While the core pathway is established, future research will likely focus on the complex transcriptional regulation that controls the expression of these genes, leading to dynamic changes in CHC profiles in response to age, diet, and environmental stimuli.[6] Uncovering these regulatory networks will provide an even deeper understanding of insect chemical communication and open new avenues for the targeted and sustainable management of insect populations.

References

- Regulation of insect cuticular hydrocarbon biosynthesis. (2024). PubMed.

- Qiu, Y., Tittiger, C., Wicker-Thomas, C., Le Goff, G., Young, S., Wajnberg, E., Fricaux, T., Taquet, N., Blomquist, G. J., & Feyereisen, R. (2012). An insect-specific P450 oxidative decarbonylase for cuticular hydrocarbon biosynthesis.

- Qiu, Y., Tittiger, C., Wicker-Thomas, C., Le Goff, G., Young, S., Wajnberg, E., Fricaux, T., Taquet, N., Blomquist, G. J., & Feyereisen, R. (2012). An insect-specific P450 oxidative decarbonylase for cuticular hydrocarbon biosynthesis. PubMed.

- Blomquist, G. J. (2010). Biosynthesis of cuticular hydrocarbons.

- A simple method for analysis of insect cuticular hydrocarbons. (n.d.). Semantic Scholar.

- Holze, H., Schrader, L., & Buellesbach, J. (2020). Advances in deciphering the genetic basis of insect cuticular hydrocarbon biosynthesis and variation.

- Barbosa, L. R., Gontijo, L. M., & Pires, E. M. (2015).

- Brown, K. S., & Moore, P. A. (2003). Gas Chromatography/Mass Spectrometry Analysis of the Cuticular Hydrocarbons from Parasitic Wasps of the Genus Muscidifurax. UNL Digital Commons.

- Blomquist, G. J., & Bagnères, A.-G. (Eds.). (2010). Biosynthesis of cuticular hydrocarbons. Cambridge University Press.

- GC-MS used to investigate cuticular hydrocarbons. (2014).

- Dembeck, L. M., Böröczky, K., Fuseda, D., & Mackay, T. F. (2015). Genetic architecture of natural variation in cuticular hydrocarbon composition in Drosophila melanogaster. eLife.

- Holze, H., Schrader, L., & Buellesbach, J. (2020).

- Kather, R., & Martin, S. J. (2021). Expression of Elongase- and Desaturase-Encoding Genes Shapes the Cuticular Hydrocarbon Profiles of Honey Bees. PubMed Central.

- Analysis of cuticular hydrocarbon (CHC) profiles using gas... (n.d.).

- Walton, K., Toth, A. L., & Trible, W. (2021). A practical approach to RNA-interference for studying gene function in a refractory social insect (on a limited budget).

- (PDF) An insect-specific P450 oxidative decarbonylase for cuticular hydrocarbon biosynthesis. (2012).

- Dallerac, R., Labeur, C., Jallon, J. M., Knipple, D. C., Roelofs, W. L., & Wicker-Thomas, C. (2000). A Δ9 desaturase gene with a different substrate specificity is responsible for the cuticular diene hydrocarbon polymorphism in Drosophila melanogaster. PNAS.

- Feyereisen, R. (2019). Origin and evolution of the CYP4G subfamily in insects, cytochrome P450 enzymes involved in cuticular hydrocarbon synthesis.

- Balabanidou, V., Grigoraki, L., & Vontas, J. (2018). Cytochrome P450 associated with insecticide resistance catalyzes cuticular hydrocarbon production in Anopheles gambiae. PNAS.

- Wynant, N., & Swevers, L. (2020).

- Kather, R., & Martin, S. J. (2021). Expression of elongase- and desaturase-encoding genes shapes the cuticular hydrocarbon profiles of honey bees. bioRxiv.

- Functional analysis of various genes in insects through RNAi Insect... (n.d.).

- Mahaliana, S., et al. (2019). Efficiency of RNA interference is improved by knockdown of dsRNA nucleases in tephritid fruit flies. PubMed.

- Zhang, Y., et al. (2022). Knock down of target genes by RNA interference in the embryos of lepidopteran insect, Bombyx mori. PubMed Central.

- 7(Z),11(Z)-Heptacosadiene. (n.d.). BioHippo.

- (PDF) Expression of Elongase- and Desaturase-Encoding Genes Shapes the Cuticular Hydrocarbon Profiles of Honey Bees. (2021).

- Expression of elongase- and desaturase-encoding genes shapes the cuticular hydrocarbon profiles of honey bees. (2021). bioRxiv.

- Kather, R., & Martin, S. J. (2022). Expression of Elongase- and Desaturase-Encoding Genes Shapes the Cuticular Hydrocarbon Profiles of Honey Bees. PubMed.

- Qiu, Y., et al. (2012). An insect-specific P450 oxidative decarbonylase for cuticular hydrocarbon biosynthesis. PubMed Central.

- 7(Z),11(Z)-Heptacosadiene - Biochemicals. (n.d.). Bertin Bioreagent.

- Petkevicius, V., et al. (2022).

- Ding, B. J., et al. (2021). Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana. Journal of Chemical Ecology.

- McRobert, S. P., & Jackson, L. L. (1989). Description of sexual behaviors of Drosophila rajasekari: The role of (Z,Z)-7,11-heptacosadiene. PubMed.

Sources

- 1. pnas.org [pnas.org]

- 2. An insect-specific P450 oxidative decarbonylase for cuticular hydrocarbon biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Genetic architecture of natural variation in cuticular hydrocarbon composition in Drosophila melanogaster | eLife [elifesciences.org]

- 5. researchgate.net [researchgate.net]

- 6. Regulation of insect cuticular hydrocarbon biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ebiohippo.com [ebiohippo.com]

- 8. 7(Z),11(Z)-Heptacosadiene - Biochemicals - CAT N°: 10012567 [bertin-bioreagent.com]

- 9. Description of sexual behaviors ofDrosophila rajasekari : The role of (Z,Z)-7,11-heptacosadiene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Advances in deciphering the genetic basis of insect cuticular hydrocarbon biosynthesis and variation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An insect-specific P450 oxidative decarbonylase for cuticular hydrocarbon biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Expression of Elongase‐ and Desaturase‐Encoding Genes Shapes the Cuticular Hydrocarbon Profiles of Honey Bees - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. pnas.org [pnas.org]

- 15. biorxiv.org [biorxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. DSpace [dr.lib.iastate.edu]

- 20. mdpi.com [mdpi.com]

- 21. Knock down of target genes by RNA interference in the embryos of lepidopteran insect, Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cuticular hydrocarbons as a tool for the identification of insect species: Puparial cases from Sarcophagidae - PMC [pmc.ncbi.nlm.nih.gov]

- 23. chromatographytoday.com [chromatographytoday.com]

- 24. researchgate.net [researchgate.net]

- 25. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 26. d-nb.info [d-nb.info]

An In-Depth Technical Guide to the Initial Discovery and Identification of (Z,Z)-7,11-Heptacosadiene

This guide provides a comprehensive overview of the scientific journey that led to the identification of (Z,Z)-7,11-Heptacosadiene, a key sex pheromone in Drosophila melanogaster. It is intended for researchers, chemists, and drug development professionals interested in the principles of natural product discovery, chemical ecology, and pheromone science. We will explore the logic behind the experimental choices, detail the core analytical methodologies, and demonstrate how a combination of biology and chemistry culminates in the definitive structural elucidation and functional validation of a semiochemical.

Introduction: The Behavioral Cue

The discovery of (Z,Z)-7,11-Heptacosadiene is rooted in behavioral biology. For decades, ethologists observed that male fruit flies, Drosophila melanogaster, perform a highly stereotyped courtship ritual—involving wing extension, vibration (song), and tapping—exclusively towards females of their own species.[1][2] This species-specific behavior strongly suggested that a chemical signal, produced by the female, was responsible for initiating male courtship and ensuring reproductive isolation.[3]

These chemical signals are primarily cuticular hydrocarbons (CHCs), a complex mixture of long-chain alkanes and alkenes coating the insect's exoskeleton.[4][5] Initially thought to serve mainly as a barrier against desiccation, it became clear that specific CHCs act as potent, non-volatile contact pheromones.[4][6][7] The scientific challenge was to isolate the single active component from this complex waxy matrix and definitively determine its structure and function. The molecule ultimately identified as the most potent aphrodisiac for D. melanogaster males was (Z,Z)-7,11-Heptacosadiene (7,11-HD).[7][8][9]

Part 1: The Analytical Workflow for Pheromone Discovery

The identification of a single active compound from a complex biological source is a multi-stage process that systematically narrows the focus from a broad extract to a purified, structurally defined molecule. Each step is designed to preserve the integrity of the target compound while removing extraneous material, guided at each stage by a bioassay to ensure the biological activity is not lost.

Sources

- 1. Drosophila Pheromone-Sensing Neurons Expressing the ppk25 Ion Channel Subunit Stimulate Male Courtship and Female Receptivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sound production during agonistic behavior of male Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Drosophila male pheromone affects female sexual receptivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsisinternational.org [rsisinternational.org]

- 5. Cuticular Hydrocarbons in Insects: A review on Molecular Architecture, Physiological Roles, and Evolutionary Significance [ideas.repec.org]

- 6. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]

- 7. Pheromones mediating copulation and attraction in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Compared behavioral responses of maleDrosophila melanogaster (Canton S) to natural and synthetic aphrodisiacs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Chemical structure and properties of (Z,Z)-7,11-Heptacosadiene

An In-depth Technical Guide to (Z,Z)-7,11-Heptacosadiene: Structure, Synthesis, and Biological Function

Executive Summary

(Z,Z)-7,11-Heptacosadiene is a long-chain unsaturated hydrocarbon of significant interest in the field of chemical ecology and insect neuroscience. Primarily recognized as the predominant female-specific courtship pheromone in the model organism Drosophila melanogaster, its study provides critical insights into species recognition, mating behavior, and the biosynthesis of semiochemicals. This guide offers a comprehensive technical overview of its chemical structure, physicochemical properties, strategies for stereoselective synthesis, biological role, and the analytical methodologies required for its isolation and characterization. The content herein is intended for researchers and drug development professionals seeking a detailed understanding of this pivotal semiochemical.

Introduction to a Key Mediator of Insect Behavior

The intricate social and mating behaviors of insects are frequently governed by a sophisticated language of chemical cues, primarily volatile cuticular hydrocarbon (CHC) pheromones. Among these, (Z,Z)-7,11-Heptacosadiene (7,11-HD) stands out as a cornerstone of chemical communication in several Drosophila species, most notably the vinegar fly, Drosophila melanogaster. In this species, 7,11-HD is the principal female-specific pheromone that stimulates male courtship behavior, including the characteristic wing vibration display, in a dose-dependent manner.

Beyond its role as a close-range aphrodisiac, 7,11-HD also serves as a biosynthetic precursor to (Z)-4-undecenal, a volatile pheromone that elicits long-range flight attraction in both male and female D. melanogaster, demonstrating a dual function in the species' communication system. The precise stereochemistry of the two Z-configured double bonds is paramount to its biological activity, making its study a compelling case for the importance of stereoisomerism in biological systems and presenting unique challenges for its chemical synthesis. This document provides an application-focused exploration of 7,11-HD, from its fundamental properties to its complex biological functions and the analytical workflows used to investigate it.

Chemical Structure and Physicochemical Properties

The defining features of (Z,Z)-7,11-Heptacosadiene are its 27-carbon aliphatic backbone and the presence of two unconjugated double bonds at the C7 and C11 positions, both with cis (or Z) geometry. This specific configuration is critical for its recognition by the male fly's sensory apparatus.

Caption: 2D Chemical Structure of (Z,Z)-7,11-Heptacosadiene.

Data Presentation: Key Properties

All quantitative data for (Z,Z)-7,11-Heptacosadiene are summarized in the table below for ease of reference.

| Property | Value | Source |

| Molecular Formula | C₂₇H₅₂ | |

| Molecular Weight | 376.7 g/mol | |

| CAS Number | 100462-58-6 | |

| IUPAC Name | (7Z,11Z)-heptacosa-7,11-diene | |

| InChIKey | RJYQFYALHBHYMG-ADYYPQGGSA-N | |

| Appearance | Solution in ethanol | |

| Solubility | DMF: 20 mg/ml; DMSO: 20 mg/ml; Ethanol: 20 mg/ml | |

| Storage Conditions | -20°C | |

| Stability | ≥ 2 years at -20°C |

Synthesis and Stereochemical Control

The synthesis of conjugated and non-conjugated dienes with specific stereochemistry is a significant challenge in organic chemistry. The biological activity of 7,11-HD is intrinsically linked to its (Z,Z)-configuration, rendering non-selective methods inadequate. The primary causality behind modern synthetic choices is the need to control the geometry of the two double bonds independently and efficiently. Transition-metal-catalyzed cross-coupling reactions are among the most effective strategies for this purpose.

A highly effective approach involves a palladium-catalyzed dienylation, where the choice of ligand is critical for directing the stereochemical outcome. While some ligands favor the formation of E-dienes, bulky, electron-rich phosphine ligands such as Xantphos have been shown to stereoselectively produce Z-dienes.

Caption: Generalized workflow for the stereoselective synthesis of (Z,Z)-dienes.

Experimental Protocol: Representative Suzuki Cross-Coupling

The following protocol is a representative, self-validating system for synthesizing a (Z,Z)-diene structure. The key control point is the use of a pre-formed (Z)-vinylborane, which preserves its stereochemistry during the palladium-catalyzed coupling.

-

Synthesis of (Z)-vinylborane:

-

An appropriate terminal alkyne is subjected to hydroboration using a sterically hindered borane (e.g., catecholborane).

-

Causality: The use of specific boranes and reaction conditions ensures a syn-addition across the triple bond, leading exclusively to the (Z)-vinylborane intermediate.

-

-

Suzuki Coupling Reaction:

-

In an inert atmosphere glovebox, a reaction vessel is charged with the (Z)-vinylborane (1.1 eq), a (Z)-alkenyl halide (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base (e.g., K₃PO₄, 3.0 eq).

-

Anhydrous solvent (e.g., THF/DMF mixture) is added, and the reaction is stirred at a controlled temperature (e.g., 60-80 °C).

-

Causality: The palladium catalyst facilitates the coupling of the two fragments. The mechanism of the Suzuki reaction is known to proceed with retention of the double bond geometry of both coupling partners, making it a trustworthy method for stereoselective synthesis.

-

-

Workup and Purification:

-

The reaction is quenched with water and extracted with a non-polar solvent (e.g., hexane).

-

The organic layers are combined, dried over Na₂SO₄, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel.

-

-

Validation:

-

The stereochemical purity of the final product is confirmed by ¹H NMR, looking for the characteristic coupling constant of cis-alkene protons, and by high-resolution GC-MS to confirm mass and purity.

-

Biological Significance and Mechanism of Action

(Z,Z)-7,11-Heptacosadiene is a multifunctional pheromone central to the reproductive success of Drosophila melanogaster. Its primary role is as a contact pheromone that triggers male courtship.

-

Courtship Initiation: When a male fly makes physical contact with a female, chemoreceptors on his legs and proboscis detect the specific blend of cuticular hydrocarbons, with 7,11-HD being a key recognition signal for a conspecific, sexually mature female.

-

Species Isolation: While D. melanogaster males actively court females producing 7,11-HD, the compound does not act as a courtship stimulant for other species like D. rajasekari, even though they also produce it, suggesting a complex interplay with other chemical cues for species recognition.

-

Biosynthetic Precursor: 7,11-HD is enzymatically cleaved on the female cuticle to produce (Z)-4-undecenal (Z4-11Al). This more volatile compound acts as a long-range attractant for both sexes, guiding them to potential mates and food sources. This creates an elegant system where a contact pheromone also generates a long-range signal.

Caption: Dual role of 7,11-HD in D. melanogaster communication.

Analytical Methodologies

The accurate identification and quantification of 7,11-HD from biological sources require a robust analytical workflow. The protocol must ensure efficient extraction without inducing isomerization and employ sensitive techniques for unambiguous characterization.

Protocol: Extraction of Cuticular Hydrocarbons

-

Sample Collection: Isolate individual virgin female flies (e.g., 5 days old) to ensure peak pheromone production.

-

Solvent Extraction: Place a single fly in a 1.5 mL glass vial containing 100 µL of high-purity hexane and a known amount of an internal standard (e.g., n-octacosane).

-

Incubation: Gently agitate the vial for 5 minutes.

-

Causality: Hexane is the solvent of choice due to its high volatility and excellent ability to dissolve non-polar lipids like CHCs from the cuticle surface with minimal contamination from internal polar lipids.

-

-

Sample Transfer: Carefully remove the fly and transfer the hexane extract to a clean autosampler vial for analysis.

Spectroscopic Characterization

The combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a self-validating system for both identification and structural elucidation.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary tool for separating and identifying 7,11-HD in complex biological extracts.

-

Separation: A non-polar capillary column (e.g., HP-5MS) is used to separate CHCs based on their boiling points and weak interactions with the stationary phase.

-

Identification: The mass spectrum of 7,11-HD will show a molecular ion (M⁺) peak at m/z 376.7. Characteristic fragmentation patterns for long-chain dienes, including cleavage at allylic positions, are used for confirmation. Quantification is achieved by comparing the peak area to that of the internal standard.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than GC-MS, NMR is the definitive method for confirming the (Z,Z)-stereochemistry of a purified, synthetic standard.

-

¹H NMR: The olefinic protons (on C7, C8, C11, C12) are expected to appear in the range of δ 5.3-5.5 ppm. The key diagnostic feature is the proton-proton coupling constant (J-coupling) between the protons on the same double bond. A J-value of ~10 Hz is characteristic of a cis or Z configuration, whereas a value of ~15 Hz would indicate a trans or E configuration.

-

¹³C NMR: The sp² hybridized carbons of the double bonds will appear in the range of δ 125-135 ppm.

-

Caption: Integrated analytical workflow for 7,11-HD characterization.

Conclusion and Future Directions

(Z,Z)-7,11-Heptacosadiene is more than just a simple hydrocarbon; it is a precisely tuned molecular signal that is fundamental to the reproductive biology of Drosophila melanogaster. Its study underscores the critical importance of stereochemistry in biological recognition. The methodologies for its stereoselective synthesis and the analytical workflows for its detection provide a robust framework for researchers in chemical ecology, neuroscience, and pest management.

Future research should focus on elucidating the complete biosynthetic pathway of 7,11-HD within the fly, identifying the specific desaturase and elongase enzymes responsible for its production. Furthermore, exploring the structure-activity relationship of its analogs could lead to the development of novel, species-specific pest control agents that disrupt mating behaviors, offering an environmentally benign alternative to broad-spectrum insecticides.

References

-

Soengas, R. G., & Rodríguez-Solla, H. (2021). Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes. Molecules, 26(2), 349. [Link]

-

Bertin Bioreagent. (n.d.). 7(Z),11(Z)-Heptacosadiene. Retrieved from [Link]

-

Lebreton, S., et al. (2017). A Drosophila female pheromone elicits species-specific long-range attraction via an olfactory channel with dual specificity for sex and food. BMC Biology, 15(1), 88. [Link]

-

Wang, C., et al. (2021). Z-Selective Dienylation Enables Stereodivergent Construction of Dienes and Unravels a Ligand-Driven Mechanistic Dichotomy. Journal of the American Chemical Society, 143(2), 1046–1054. [Link]

-

McRobert, S. P., & Jackson, L. L. (1989). Description of sexual behaviors of Drosophila rajasekari: The role of (Z,Z)-7,11-heptacosadiene. Journal of Chemical Ecology, 15(5), 1423–1432. [Link]

-

El-Sayed, A. M. (2025). The Pherobase: Database of Pheromones and Semiochemicals. Semiochemical compound: (Z,Z)-7,11-Heptacosadiene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53394746, 7,11-Heptacosadiene. Retrieved from [Link]

-

Chou, S. S. P., et al. (1995). Stereoselective synthesis of (E)-, (E,Z)- and (E,E)-conjugated dienes via alkylation of 3-sulfolenes as the key step. The Journal of Organic Chemistry, 60(18), 5899–5906. [Link]

-

Chou, S., et al. (1995). STEREOSELECTIVE SYNTHESIS OF (E)-, (E,Z)- AND (E,E)-CONJUGATED DIENES VIA ALKYLATION OF 3-SULFOLENES AS KEY STEP. Journal of the Chinese Chemical Society, 42(5), 819-830. [Link]

-

Hubert, P., et al. (2020). Stereoselective Construction of ( E,Z )‐1,3‐Dienes and Its Application in Natural Product Synthesis. Advanced Synthesis & Catalysis, 362(21), 4539-4573. [Link]

-

PubChemLite. (n.d.). 7z,11z-heptacosadiene (C27H52). Retrieved from [Link]

- Gries, R., et al. (2022). A new synthesis of (Z, Z)-11, 11-dimethoxy-6, 9- heneicosadiene and 2-((Z, Z)-1, 4-decadienyl)-2-ndecyl-1, 3-dioxolane, precursors of (Z, Z)-6, 9-heneicos

Natural sources and occurrence of (Z,Z)-7,11-Heptacosadiene

An In-Depth Technical Guide to the Natural Sources and Occurrence of (Z,Z)-7,11-Heptacosadiene

Abstract

(Z,Z)-7,11-Heptacosadiene is a long-chain unsaturated hydrocarbon of significant interest in the field of chemical ecology and neurobiology. Primarily known as a key semiochemical in the fruit fly, Drosophila melanogaster, it functions as a non-volatile cuticular hydrocarbon (CHC) that plays a crucial role in mediating courtship and mating behaviors. This technical guide provides a comprehensive overview of the natural sources, biological functions, biosynthetic pathways, and analytical methodologies related to (Z,Z)-7,11-Heptacosadiene. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, offers field-proven experimental protocols, and visualizes complex pathways to facilitate a deeper understanding and further investigation of this important compound.

Introduction to (Z,Z)-7,11-Heptacosadiene

(Z,Z)-7,11-Heptacosadiene, also commonly abbreviated as 7,11-HD, is a lipid belonging to the class of cuticular hydrocarbons. These compounds are integral components of the waxy outer layer of an insect's cuticle, where their primary function is to prevent desiccation and protect against environmental stressors[1]. Beyond this structural role, many CHCs have evolved to become potent chemical signals, or semiochemicals, that mediate intra- and inter-species communication[2].

7,11-HD is a 27-carbon chain alkadiene with two cis (Z) double bonds at the 7th and 11th carbon positions[3][4]. Its role as a contact pheromone, particularly in the genus Drosophila, has made it a model compound for studying the genetic, neural, and evolutionary basis of chemical communication[3][5].

Chemical Properties:

-

Synonyms: heptacosa-7Z,11Z-diene, 7,11-HD[3]

Natural Occurrence and Biological Significance

The primary and most well-documented natural source of (Z,Z)-7,11-Heptacosadiene is the insect order Diptera, specifically within the family Drosophilidae.

Role in Drosophila melanogaster

In Drosophila melanogaster, 7,11-HD is the predominant female-specific sex pheromone[3]. It is a key aphrodisiac that stimulates male courtship behavior upon contact[7]. Male flies detect 7,11-HD through gustatory sensory neurons located on their forelegs[8]. The activation of these neurons, which express a specific set of receptor proteins from the pickpocket (ppk) family (specifically ppk23, ppk25, and ppk29), is required to initiate the stereotyped courtship ritual, including wing vibration (song) and copulation attempts[5][8]. Research has shown that applying as little as 100 ng of 7,11-HD to a target can elicit these courtship behaviors in male D. melanogaster in a dose-dependent manner[3].

Furthermore, 7,11-HD serves as the biosynthetic precursor to a volatile pheromone, (Z)-4-undecenal (Z4-11Al), which elicits long-range flight attraction in both male and female D. melanogaster[9]. This dual role highlights a sophisticated chemical communication system where a single precursor gives rise to both a contact pheromone for mate recognition and a volatile attractant for aggregation.

Occurrence in Other Drosophila Species

While central to D. melanogaster mating, 7,11-HD is also found in other species of the genus, though its function can vary, highlighting the evolutionary divergence of chemical signaling.

-

Drosophila simulans and Drosophila sechellia: These sibling species of D. melanogaster also produce 7,11-HD, and it is known to contribute to reproductive isolation between them and D. melanogaster[9][10].

-

Drosophila rajasekari: In this species, 7,11-HD is the predominant CHC found in both males and females. However, unlike in D. melanogaster, it does not appear to function as a courtship-stimulating pheromone for D. rajasekari males[11]. This suggests that the sensory perception or central processing of the signal has diverged.

-

Drosophila birchii: 7,11-HD has been identified as a pheromone in this species as well[6].

-

Drosophila mojavensis: While this species uses a complex blend of CHCs for communication, some subspecies have lost the production of certain male pheromones, leading to a greater reliance on other signals like courtship song for mate recognition[12]. This illustrates the dynamic interplay and evolution of different sensory modalities in courtship.

Quantitative Analysis of Natural Occurrence

The amount of 7,11-HD on the cuticle can vary significantly between species and sexes, reflecting its specific role in their life history. Quantitative analysis is crucial for understanding the functional dose-response relationships in behavior. The primary method for this analysis is Gas Chromatography (GC)[10].

| Species | Sex | Mean Amount of (Z,Z)-7,11-Heptacosadiene (relative units) | Reference |

| Drosophila simulans | Female | Variable, species-specific levels | [10] |

| Drosophila sechellia | Female | Variable, species-specific levels | [10] |

| Drosophila melanogaster | Female | Predominant CHC, >100 ng elicits male courtship | [3] |

Note: The dataset referenced compares relative peak areas from GC analysis between D. simulans and D. sechellia rather than absolute quantities.

Putative Biosynthesis of (Z,Z)-7,11-Heptacosadiene

The biosynthesis of insect cuticular hydrocarbons is a specialized branch of fatty acid metabolism that occurs primarily in subcuticular abdominal cells known as oenocytes[7]. The process involves a series of enzymatic steps including desaturation, elongation, reduction, and decarboxylation. While the complete pathway for 7,11-HD has not been fully elucidated, a putative pathway can be constructed based on known mechanisms for similar dienes in Drosophila[13].

The pathway likely begins with a common saturated fatty acid precursor, such as palmitoyl-CoA (16:CoA). This precursor undergoes a series of modifications by specific desaturase and elongase enzymes to generate the final 27-carbon diene structure.

Key Enzymatic Steps:

-

Initial Desaturation: A Δ9-desaturase introduces the first double bond into the fatty acid chain, typically creating an ω7 fatty acid[13].

-

Elongation: Fatty acid elongase (elo) enzymes sequentially add two-carbon units to extend the chain length[13].

-

Second Desaturation: Another desaturase acts on the elongated chain to introduce the second double bond at the correct position.

-

Final Conversion: The final fatty acyl-CoA product is converted to a hydrocarbon, likely through reduction to an aldehyde followed by oxidative decarbonylation.

Caption: Putative biosynthetic pathway for (Z,Z)-7,11-Heptacosadiene in Drosophila.

Experimental Protocols for Extraction and Analysis

The analysis of 7,11-HD from its natural sources relies on robust methods for extraction and detection. The standard workflow involves solvent extraction of the insect cuticle followed by analysis using gas chromatography-mass spectrometry (GC-MS)[1][14].

Protocol: Hexane Extraction of Cuticular Hydrocarbons from Drosophila

This protocol describes a standard method for extracting CHCs from individual flies for subsequent GC-MS analysis.

Rationale: Hexane is a non-polar solvent that efficiently dissolves the lipids of the epicuticle while minimizing the extraction of more polar internal lipids. A short extraction time is crucial to ensure that the profile is representative of the cuticle surface[14][15].

Materials:

-

Adult female flies (e.g., D. melanogaster), 3-5 days old (virgin or mated, as required by the experiment)

-

High-purity n-hexane (HPLC or GC grade)

-

200 µL glass vials with glass inserts

-

Micropipettes

-

Vortex mixer

-

Nitrogen gas stream evaporator or vacuum centrifuge

-

Anesthesia equipment (CO₂ pad or ice)

Methodology:

-

Sample Preparation: Anesthetize a single fly using a CO₂ pad or by chilling on ice for 5-10 minutes[10]. This immobilizes the fly for easy handling.

-

Extraction: Carefully transfer the single anesthetized fly into a 200 µL glass vial containing a glass insert and 150 µL of pure n-hexane[10].

-

Agitation: Vortex the vial for 2-5 minutes to ensure thorough washing of the cuticle and dissolution of the CHCs into the solvent[10].

-

Sample Recovery: Using forceps, carefully remove the fly from the vial. The remaining hexane now contains the CHC extract.

-

Concentration: Dry the hexane extract completely under a gentle stream of nitrogen gas or using a vacuum centrifuge[10]. This step concentrates the CHCs and removes the solvent which would interfere with GC analysis.

-

Reconstitution: Reconstitute the dried CHC residue in a small, precise volume of fresh hexane (e.g., 20-30 µL) containing an internal standard (e.g., n-hexacosane, C26) for accurate quantification[10].

-

Analysis: The sample is now ready for injection into the GC-MS system. The GC separates the different hydrocarbons, and the MS identifies them based on their mass fragmentation patterns and quantifies them based on peak area relative to the internal standard[1][10].

Caption: Standard experimental workflow for CHC extraction and analysis.

Conclusion and Future Directions

(Z,Z)-7,11-Heptacosadiene is a foundational molecule for understanding the chemical ecology of insect behavior, particularly within the powerful genetic model system of Drosophila. Its role as a female sex pheromone in D. melanogaster is well-established, providing a direct link between a specific chemical structure, its neural reception, and a complex behavioral output. The variation in its presence and function across different Drosophila species offers a compelling system for studying the evolution of communication and speciation.

Future research will likely focus on several key areas:

-

Elucidation of the Biosynthetic Pathway: While a putative pathway exists, identifying and functionally characterizing all the specific desaturase, elongase, and decarboxylase enzymes involved in 7,11-HD production will provide targets for genetic manipulation and a deeper understanding of CHC regulation.

-

Neural Circuitry: Further mapping of the neural circuits downstream of the primary ppk-expressing sensory neurons will reveal how the 7,11-HD signal is processed in the brain to drive specific motor programs of courtship.

-

Pharmacological Applications: While not a direct drug target for humans, understanding pheromone reception in insects can inspire novel, species-specific pest management strategies that disrupt mating behaviors without the broad toxicity of conventional insecticides.

This guide provides a technical foundation for professionals entering this exciting field, summarizing the critical knowledge and methodologies required to investigate the role of (Z,Z)-7,11-Heptacosadiene in nature.

References

- Antony, C., Davis, T.L., Carlson, D.A., et al. (1985). Compared behavioral responses of male Drosophila melanogaster (Canton S) to natural and synthetic aphrodisiacs. J. Chem. Ecol. 11(12), 1617-1629.

- Max Planck Institute for Chemical Ecology. (2020). A changing mating signal may initiate speciation in populations of Drosophila mojavensis. Press Release.

- Ferreira, M., et al. (2023).

- Bertin Bioreagent. (n.d.). 7(Z),11(Z)-Heptacosadiene - Biochemicals. Product Page.

-

McRobert, S. P., & Jackson, L. L. (1989). Description of sexual behaviors of Drosophila rajasekari: The role of (Z,Z)-7,11-heptacosadiene. Journal of Chemical Ecology, 15(5), 1423-1432. [Link]

-

Lebreton, S., et al. (2017). A Drosophila female pheromone elicits species-specific long-range attraction via an olfactory channel with dual specificity for sex and food. BMC Biology, 15(1), 88. [Link]

-

Yew, J. Y., et al. (2014). Sex-specific Triacylglycerides Are Widely Conserved in Drosophila and Mediate Mating Behavior. eLife. [Link]

-

Morgan, E. D., et al. (1990). A simple method for analysis of insect cuticular hydrocarbons. Journal of Chemical Ecology, 16(12), 3263-3276. [Link]

-

R., M., & K., S. (2017). Extraction and analysis of cuticular hydrocarbons in the weaver ant Oecophylla smaragdina (Fabricius) (Hymenoptera: Formicidae). ResearchGate. [Link]

-

Bagnères, A. G., & Morgan, E. D. (1990). A simple method for analysis of insect cuticular hydrocarbons. ResearchGate. [Link]

-

Liedo, P., et al. (2021). Cuticular Hydrocarbons of Anastrepha obliqua (Diptera: Tephritidae) as Influenced by Extraction Method, Natal Host, and Age. BioOne Complete. [Link]

-

El-Sayed, A. M. (2025). The Pherobase: Database of Pheromones and Semiochemicals. Pherobase. [Link]

-

Khallaf, M. A., et al. (2014). Pheromone evolution and sexual behavior in Drosophila are shaped by male sensory exploitation of other males. Proceedings of the National Academy of Sciences, 111(8), 3048-3053. [Link]

-

Lu, B., et al. (2020). The receptor channel formed by ppk25, ppk29 and ppk23 can sense the Drosophila female pheromone 7,11-heptacosadiene. Genes, Brain and Behavior, 19(2), e12529. [Link]

-

NCEI Environmental Information Data Centre. (2023). Levels of the pheromone 7,11-heptacosadiene in the sibling species Drosophila simulans and Drosophila sechellia. EIDC. [Link]

-

Thistle, R., et al. (2012). The Drosophila female aphrodisiac pheromone activates ppk23(+) sensory neurons to elicit male courtship behavior. PLoS Genetics, 8(6), e1002784. [Link]

-

Ding, Y. H., et al. (2021). Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving Δ11 Desaturation and an Elusive Δ7 Desaturase. Journal of Chemical Ecology, 47(4), 368-382. [Link]

-

iGEM Valencia UPV Team. (2014). Project/modules/biosynthesis. iGEM 2014 Wiki. [Link]

-

Ferveur, J. F., et al. (2000). Genetic feminization of pheromones and its behavioral consequences in drosophila males. Science, 289(5487), 2121-2124. [Link]

-

Villalobos, C., et al. (2019). Linoleic acid and stearic acid are biosynthetic precursors of (7Z,10Z)-7,10-hexadecadienal, the major component of the sex pheromone of Chilecomadia valdiviana (Lepidoptera: Cossidae). PLoS ONE, 14(4), e0215785. [Link]

-

Gonzalez, F., & Benton, R. (2014). How Drosophila Detect Volatile Pheromones. Neurobiology of Chemical Communication. [Link]

-

Ding, Y. H., et al. (2021). Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving Δ11 Desaturation and an Elusive Δ7 Desaturase. Journal of Chemical Ecology. [Link]

-

National Center for Biotechnology Information. (n.d.). 7,11-Heptacosadiene. PubChem Compound Database. [Link]

-

Ding, Y. H., et al. (2021). (PDF) Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving Δ11 Desaturation and an Elusive Δ7 Desaturase. ResearchGate. [Link]

-

Petkevicius, E., et al. (2022). Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast. Biotechnology and Bioengineering, 119(6), 1475-1487. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. 7,11-Heptacosadiene | C27H52 | CID 53394746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The receptor channel formed by ppk25, ppk29 and ppk23 can sense the Drosophila female pheromone 7,11-heptacosadiene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Semiochemical compound: (Z,Z)-7,11-Heptacosadiene | C27H52 [pherobase.com]

- 7. Genetic feminization of pheromones and its behavioral consequences in drosophila males - ProQuest [proquest.com]

- 8. The Drosophila female aphrodisiac pheromone activates ppk23(+) sensory neurons to elicit male courtship behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Drosophila female pheromone elicits species-specific long-range attraction via an olfactory channel with dual specificity for sex and food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Levels of the pheromone 7,11-heptacosadiene in the sibling species Drosophila simulans and Drosophila sechellia - EIDC [catalogue.ceh.ac.uk]

- 11. Description of sexual behaviors ofDrosophila rajasekari : The role of (Z,Z)-7,11-heptacosadiene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sciencedaily.com [sciencedaily.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. bioone.org [bioone.org]

Biological role of (Z,Z)-7,11-Heptacosadiene as a sex pheromone

An In-Depth Technical Guide to the Biological Role of (Z,Z)-7,11-Heptacosadiene as a Sex Pheromone

Abstract

(Z,Z)-7,11-Heptacosadiene (7,11-HD) is a pivotal, non-volatile cuticular hydrocarbon (CHC) that functions as a species-specific sex pheromone in several insects, most notably in the model organism Drosophila melanogaster. This guide provides a comprehensive technical overview of 7,11-HD, synthesizing current knowledge for researchers, chemical ecologists, and drug development professionals. We will explore its biosynthesis, the complex mechanisms of its perception, its role in eliciting stereotyped courtship behaviors, and the analytical methodologies essential for its study. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this document serves as both a foundational reference and a practical guide to the intricate world of insect chemical communication.

Introduction: The Chemical Basis of Courtship

In the intricate world of insect communication, chemical signals, or semiochemicals, are paramount. Sex pheromones, a class of these signals, are emitted by one individual to elicit a sexual response in a conspecific of the opposite sex.[1][2] Since the first identification of an insect pheromone in the silkworm moth in 1959, research has unveiled a vast diversity of these compounds, which are often blends of several molecules in precise ratios.[2][3]

(Z,Z)-7,11-Heptacosadiene is a di-unsaturated long-chain hydrocarbon (C27H52) that serves as a primary female-produced sex pheromone in Drosophila melanogaster.[4][5] Unlike volatile pheromones that act over long distances, 7,11-HD is a cuticular hydrocarbon, meaning it resides on the surface of the female's cuticle and is typically detected by contact or at a very close range.[6] Its presence is a key signal that stimulates a sequence of stereotyped courtship behaviors in the male, including orientation, wing vibration ("singing"), tapping, and copulation attempts.[4][7] The species-specificity of 7,11-HD also plays a crucial role in reproductive isolation, preventing mating between closely related species like D. melanogaster and D. simulans.[6][8][9]

Biosynthesis of (Z,Z)-7,11-Heptacosadiene

The production of cuticular hydrocarbons, including pheromones, is a complex metabolic process primarily occurring in specialized abdominal cells called oenocytes.[5] The biosynthesis of 7,11-HD follows the general pathway for Type I lepidopteran pheromones, involving the modification of common fatty acids.[3][10]

The process begins with saturated fatty acid precursors, typically stearic acid (C18), which undergo a series of enzymatic steps involving elongases and desaturases. These enzymes systematically add carbon units and introduce double bonds at specific positions to create the final C27 diene structure. Genetic studies in Drosophila have shown that targeted expression of the transformer gene in oenocytes can completely feminize the pheromone profile of males, causing them to produce 7,11-HD instead of their typical male-specific hydrocarbons like 7-tricosene (7-T).[5] This demonstrates the genetic and cellular specificity of the biosynthetic pathway.

Caption: Generalized biosynthetic pathway of (Z,Z)-7,11-Heptacosadiene.

Mechanism of Action: Perception and Neural Processing

The perception of insect pheromones is a highly specialized process involving the olfactory and gustatory systems.[1][3][11] Insects detect chemical cues via sensilla on their antennae and other body parts, which house olfactory or gustatory receptor neurons (ORNs/GRNs).[1][3]

Contact Chemoreception vs. Olfaction

Initially believed to be a volatile attractant, extensive research has shown that 7,11-HD's low volatility means it primarily acts as a contact pheromone .[6] Male Drosophila perceive it through gustatory receptors located on their forelegs (tarsi) and proboscis upon physical contact with the female.[6][12]

However, the story is more complex. 7,11-HD can undergo autooxidation, breaking down into more volatile compounds. One such product, (Z)-4-undecenal (Z4-11Al) , has been identified as a potent, species-specific attractant that is perceived by the male's olfactory system from a distance.[6][9] This creates a dual-modality system: the volatile aldehyde acts as a long-range locator signal, while the parent hydrocarbon serves as the close-range, definitive courtship stimulus.[9]

Caption: Dual-modality perception of 7,11-HD and its volatile derivative.

Species-Specific Roles

The role of 7,11-HD is not uniform across all Drosophila species, highlighting its importance in speciation.

| Species | Role of (Z,Z)-7,11-Heptacosadiene | Primary Mating Signals |

| Drosophila melanogaster | Predominant female courtship stimulant.[4][13] | Chemical (7,11-HD), Auditory |

| Drosophila simulans | Largely absent; its presence repels D. simulans males.[8][9] | Auditory (Courtship Song) |

| Drosophila sechellia | Present and functions as a courtship stimulant.[8][14] | Chemical (7,11-HD) |

| Drosophila rajasekari | Predominant cuticular hydrocarbon, but does not stimulate courtship.[7] | Likely visual or other chemical cues |

| Drosophila mojavensis | Not a primary pheromone; some subspecies rely on song, others on different scents.[12] | Auditory, Other Pheromones |

This table illustrates the evolutionary divergence in mating signal reliance, where 7,11-HD is a critical component for some species but irrelevant or even inhibitory for others.

Methodologies for Pheromone Research

Studying non-volatile pheromones requires a combination of sophisticated analytical chemistry and carefully designed behavioral assays.[15][16] The ultimate goal is to link specific molecules to observable behaviors.[16]

Protocol 1: Extraction of Cuticular Hydrocarbons

Causality: The choice of a non-polar solvent like hexane is critical. CHCs are lipids, and hexane efficiently dissolves them from the waxy cuticular surface without extracting excessive amounts of polar internal lipids or damaging the insect, allowing for subsequent behavioral analysis of the same individual if needed.

Methodology:

-

Sample Preparation: Select virgin female flies of a specific age (e.g., 5 days old), as pheromone profiles can change with age and mating status.[14] Anesthetize flies briefly on ice.

-

Extraction: Place a single fly into a 200µL glass vial insert containing 150µL of HPLC-grade hexane.[14]

-

Vortexing: Vortex the vial for 1-2 minutes to wash the CHCs from the cuticle into the solvent.

-

Sample Recovery: Carefully remove the fly. Add a known amount of an internal standard (e.g., hexacosane, C26) to the hexane extract. This is crucial for accurate quantification.

-

Concentration: Evaporate the hexane under a gentle stream of nitrogen gas until the volume is reduced to approximately 10-20µL. This concentrates the sample for analysis.

Protocol 2: Identification and Quantification via GC-MS

Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for pheromone identification.[17][18] The GC component separates the complex mixture of CHCs based on their boiling points and polarity, while the MS component fragments the individual molecules, providing a unique "fingerprint" (mass spectrum) that allows for structural elucidation.[17][18]

Methodology:

-

Injection: Inject 1-2µL of the concentrated CHC extract into the GC-MS instrument.

-

Separation (GC): Use a non-polar capillary column (e.g., HP-5MS). Program the oven with a temperature gradient (e.g., start at 70°C, ramp to 250°C) to separate the hydrocarbons.[10]

-

Detection and Fragmentation (MS): As compounds elute from the GC column, they enter the mass spectrometer and are ionized (typically by electron impact). The resulting fragmentation patterns are recorded.

-

Identification: Compare the retention time and mass spectrum of unknown peaks to those of synthetic standards of (Z,Z)-7,11-Heptacosadiene and other known CHCs.[18]

-

Quantification: Calculate the amount of 7,11-HD by comparing the area of its chromatographic peak to the area of the known internal standard peak.[14]

Protocol 3: Male Courtship Assay

Causality: A standardized behavioral assay is required to confirm the biological activity of a putative pheromone. This assay isolates the chemical cue by using a "target" fly that cannot provide other confounding cues (like movement or its own song). Perfuming a decoy fly or an inert object with the synthetic chemical and observing the male's response provides direct evidence of the compound's aphrodisiac effect.

Methodology:

-

Subject Preparation: Use socially naive, sexually mature males (3-5 days old) to ensure a robust and consistent courtship drive.

-

Target Preparation: Use a decapitated, virgin female as a target to eliminate behavioral cues from the female. Alternatively, create a "synthetic" target by perfuming a dead fly (from which CHCs have been removed) or a small glass bead with a known amount of synthetic 7,11-HD dissolved in a volatile solvent like hexane.

-

Observation: Place a single male and the target into a small observation chamber. Record the male's behavior for a set period (e.g., 10 minutes).

-

Data Scoring: Quantify courtship behaviors. A common metric is the Courtship Index (CI), which is the percentage of the observation time the male spends performing any courtship behavior (e.g., wing vibration, tapping, licking, attempting copulation).

-

Controls: Crucially, run control experiments using targets perfumed with solvent only to ensure the observed behavior is due to the pheromone and not the solvent or the target itself.

Caption: Integrated workflow for studying insect chemical communication.

Applications and Future Directions

Understanding the precise role of sex pheromones like 7,11-HD has significant implications for pest management. Synthetic pheromones are widely used in strategies like mating disruption and mass trapping.[2][11][19] While 7,11-HD is primarily a research tool for studying a model organism, the principles of its action are broadly applicable.

-

Mating Disruption: Permeating an area with high concentrations of a synthetic pheromone can confuse males, preventing them from locating females and thereby disrupting mating.[2][19]

-

Attract-and-Kill: Pheromone-baited traps can be used to monitor pest populations or, in high densities, to annihilate a significant portion of the male population.[2]

-

Drug Development: The insect olfactory and gustatory systems represent novel targets for the development of new repellents or confusants. Understanding the specific receptors and neural circuits that process pheromone signals can guide the discovery of antagonists for these pathways.[11]

Future research will likely focus on the finer details of the neural circuits governing pheromone-driven behaviors, the genetic evolution of pheromone production and perception, and the interplay between chemical cues and other sensory modalities like vision and sound.

References

-

Max Planck Institute for Chemical Ecology. (2020). A changing mating signal may initiate speciation in populations of Drosophila mojavensis. Max-Planck-Gesellschaft. [Link]

-

McRobert, S. P., & Jackson, L. L. (1989). Description of sexual behaviors of Drosophila rajasekari: The role of (Z,Z)-7,11-heptacosadiene. Journal of Chemical Ecology, 15(5), 1423–1432. [Link]

-

Ueira-Vieira, C., et al. (2014). Mechanism of Action of Insect Pheromones and Other Semiochemicals. ResearchGate. [Link]

-

Beroza, M. (1971). Microanalytical Methodology Relating to the Identification of Insect Sex Pheromones and Related Behavior-Control Chemicals. Journal of Chromatographic Science, 9(6), 354-359. [Link]

-

Lifeasible. Insect Pheromone Detection. [Link]

-

Reddy, G. V. P., & Guerrero, A. (2021). Latest Developments in Insect Sex Pheromone Research and Its Application in Agricultural Pest Management. Insects, 12(5), 445. [Link]

-

Reddy, G. V. P. (2021). Insect Sex Pheromone. Encyclopedia MDPI. [Link]

-

Tumlinson, J. H., Heath, R. R., & Teal, P. E. A. (1982). Analysis of Chemical Communications Systems of Lepidoptera. In Insect Pheromone Technology: Chemistry and Applications (pp. 1-25). American Chemical Society. [Link]

-

Heath, R. R., & Tumlinson, J. H. (1984). Techniques for Purifying, Analyzing, and Identifying Pheromones. In Techniques in Pheromone Research. Springer. [Link]

-

Washington State University. (n.d.). Mating Disruption. WSU Tree Fruit. [Link]

-

Bertin Bioreagent. (n.d.). 7(Z),11(Z)-Heptacosadiene. [Link]

-

Borrero-Echeverry, F., et al. (2022). 4-undecenal mediates flight attraction and courtship in Drosophila melanogaster. Journal of Insect Physiology, 136, 104332. [Link]

-

Ferveur, J. F. (2010). Sexual Communication in the Drosophila Genus. PMC - NIH. [Link]

-

Ejima, A., et al. (2007). The role of cuticular pheromones in courtship conditioning of Drosophila males. PMC - NIH. [Link]

-

Borrero-Echeverry, F., et al. (2022). The female sex pheromone (Z)-4-undecenal mediates flight attraction and courtship in Drosophila melanogaster. ResearchGate. [Link]

-

Khallaf, M. A., et al. (2014). Pheromone evolution and sexual behavior in Drosophila are shaped by male sensory exploitation of other males. PMC - NIH. [Link]

-

Leal, W. S., et al. (2006). Synthetic route for (Z,Z)-7,11-hexadecadienal. ResearchGate. [Link]

-

Pierson, L. M., & Keim, E. K. (2014). Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis. PMC. [Link]

-

El-Sayed, A. M. (2025). Semiochemical compound: (Z,Z)-7,11-Heptacosadiene. The Pherobase. [Link]

-

Liénard, M. A., et al. (2021). Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving Δ11 Desaturation and an Elusive Δ7 Desaturase. PMC - PubMed Central. [Link]

-

Lin, H. H., et al. (2016). Hormonal modulation of pheromone detection enhances male courtship success. PMC. [Link]

-

Ding, B. J., et al. (2022). Bioproduction of (Z,E)-tetradeca-9,12-dienyl acetate (ZETA), the major pheromone component of Plodia, Ephestia, and Spodoptera s. ScienceOpen. [Link]

-

Holman, L. (2023). Levels of the pheromone 7,11-heptacosadiene in the sibling species Drosophila simulans and Drosophila sechellia. EIDC. [Link]

-

Villalobos, C., et al. (2019). Linoleic acid and stearic acid are biosynthetic precursors of (7Z,10Z)-7,10-hexadecadienal, the major component of the sex pheromone of Chilecomadia valdiviana (Lepidoptera: Cossidae). PLoS ONE, 14(4), e0215783. [Link]

-

Ferveur, J. F., et al. (2000). Genetic feminization of pheromones and its behavioral consequences in drosophila males. Science, 289(5482), 1234-1237. [Link]

-

Montell, C. (Ed.). (2014). How Drosophila Detect Volatile Pheromones. Neurobiology of Chemical Communication. CRC Press/Taylor & Francis. [Link]

-

Nguyen, C. H. (2012). Synthesis and Application of Pheromones for Integrated Pest Management in Vietnam. In Integrated Pest Management: Environmentally Sound Pest Management. IntechOpen. [Link]

-

Kanias, G., et al. (2018). Concise Synthesis of (8Z,11Z,14Z)-8,11,14-Heptadecatrienal, (7Z,10Z,13Z)-7,10,13-Hexadecatrienal, and (8Z,11Z)-8,11-Heptadecadienal, Components of the Essential Oil of Marine Green Alga Ulva. ResearchGate. [Link]

- Reddy, G. P. (2016). Synthesis Of (Z,Z/Z,E) 7, 11 Hexadecadien 1 Yl Acetate Pheromone And Its Intermediate.

Sources

- 1. Insect Sex Pheromone | Encyclopedia MDPI [encyclopedia.pub]

- 2. Understanding Semiochemicals with Emphasis on Insect Sex Pheromones in Integrated Pest Management Programs | Radcliffe's IPM World Textbook [ipmworld.umn.edu]

- 3. Latest Developments in Insect Sex Pheromone Research and Its Application in Agricultural Pest Management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Genetic feminization of pheromones and its behavioral consequences in drosophila males - ProQuest [proquest.com]

- 6. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 7. Description of sexual behaviors ofDrosophila rajasekari : The role of (Z,Z)-7,11-heptacosadiene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sexual Communication in the Drosophila Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Linoleic acid and stearic acid are biosynthetic precursors of (7Z,10Z)-7,10-hexadecadienal, the major component of the sex pheromone of Chilecomadia valdiviana (Lepidoptera: Cossidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. sciencedaily.com [sciencedaily.com]

- 13. The role of cuticular pheromones in courtship conditioning of Drosophila males - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Levels of the pheromone 7,11-heptacosadiene in the sibling species Drosophila simulans and Drosophila sechellia - EIDC [catalogue.ceh.ac.uk]

- 15. academic.oup.com [academic.oup.com]

- 16. Techniques for Purifying, Analyzing, and Identifying Pheromones | Semantic Scholar [semanticscholar.org]

- 17. Insect Pheromone Detection - Lifeasible [lifeasible.com]

- 18. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]

- 19. Mating Disruption | WSU Tree Fruit | Washington State University [treefruit.wsu.edu]

Evolutionary significance of (Z,Z)-7,11-Heptacosadiene in species communication

An In-depth Technical Guide to the Evolutionary Significance of (Z,Z)-7,11-Heptacosadiene in Species Communication

Abstract

(Z,Z)-7,11-Heptacosadiene (7,11-HD) is a multifunctional cuticular hydrocarbon (CHC) that exemplifies the evolutionary trajectory of a molecule from a primary physiological role to a complex signaling cue.[1][2] Initially serving as a critical barrier against desiccation, this long-chain diene has been co-opted in species such as Drosophila melanogaster to become a potent, species-specific sex pheromone.[3] This guide synthesizes current knowledge on the biosynthesis, perception, and behavioral impact of 7,11-HD. We will explore its pivotal role in mediating intraspecific courtship and, critically, in establishing pre-zygotic reproductive isolation, a key mechanism driving speciation.[4][5] Detailed methodologies for the extraction, analysis, and bioassay of this semiochemical are provided, offering a technical framework for researchers in chemical ecology, neuroethology, and drug development.

Molecular Profile and Biosynthesis

Cuticular hydrocarbons are fundamental to insect survival in terrestrial environments, primarily by forming a hydrophobic layer that prevents water loss.[6][7] However, the structural complexity of these molecules provides a rich substrate for the evolution of chemical signals.[8] 7,11-HD is a prime example of such a molecule, with a specific stereochemistry that is key to its biological activity.

1.1. Physicochemical Properties

The precise structure and properties of 7,11-HD are foundational to its function. Its long carbon chain ensures low volatility, making it an ideal contact pheromone that requires gustatory or close-range olfactory perception.[4][5]

| Property | Value | Source |

| Chemical Name | (7Z,11Z)-heptacosa-7,11-diene | [3] |

| Abbreviation | 7,11-HD; Z7,Z11-27Hy | [4][5] |

| CAS Number | 100462-58-6 | [3][9] |

| Molecular Formula | C₂₇H₅₂ | [3] |

| Molecular Weight | 376.7 g/mol | [3] |

| Primary Function | Contact Sex Pheromone; Desiccation resistance | [2][3] |

| Key Species | Drosophila melanogaster (female-specific) | [3] |

1.2. Biosynthetic Pathway

The synthesis of 7,11-HD is a specialized branch of the general insect CHC biosynthetic pathway, occurring in specialized cells called oenocytes.[1][6] The pathway involves a coordinated series of enzymatic steps, including desaturation and elongation of fatty acid precursors.[10] In D. melanogaster, specific enzymes are responsible for producing the characteristic diene structure of 7,11-HD.[4]

The key enzymes identified in the 7,11-HD pathway in D. melanogaster are:

-

Fatty Acyl-CoA Desaturases (FADs): These enzymes introduce double bonds at specific positions in the acyl chain. A key enzyme, Desaturase-F (DesatF) , is critical for creating the specific double bond positions found in 7,11-HD.[4]

-

Fatty Acyl-CoA Elongases (FAEs): These enzymes extend the carbon backbone of the fatty acid. Elongase-F (EloF) plays a crucial role in extending the precursor to the final 27-carbon length.[4]

-

Decarboxylases: A final enzymatic step, likely involving a cytochrome P450 enzyme, removes a carboxyl group to yield the final hydrocarbon.[1]

Caption: Proposed biosynthetic pathway for (Z,Z)-7,11-Heptacosadiene.

Role in Intraspecific Communication: A Courtship Signal

In Drosophila melanogaster, 7,11-HD is the predominant female-specific CHC and acts as a powerful aphrodisiac, stimulating males to initiate their courtship ritual.[3] Its presence on the female cuticle is a primary signal that identifies her as a mature, conspecific, and receptive mate.

2.1. Behavioral Response

The perception of 7,11-HD by a male fly triggers a stereotyped sequence of courtship behaviors, most notably wing vibration or "singing". The intensity of this response is dose-dependent.[3]

| Concentration of 7,11-HD | Typical Male Behavioral Response |

| < 1 ng | No significant response |

| 10-100 ng | Orientation, tapping, following |

| > 100 ng | Initiation of wing vibration (courtship song) |

(Note: This table summarizes typical responses described in the literature; precise values can vary with experimental conditions and fly strains.[3])

2.2. Neural Perception

Unlike volatile pheromones perceived by antennae, the low-volatility 7,11-HD is detected upon physical contact.[4][5] Groundbreaking research has identified a specific set of gustatory (taste) sensory neurons on the male's forelegs as the primary receptors.[11]

These neurons are characterized by the expression of genes from the pickpocket (ppk) family, specifically ppk23 , ppk25 , and ppk29 .[11][12] These proteins co-assemble to form a receptor channel. When the male taps a female with his foreleg, the binding of 7,11-HD to this receptor complex activates the neuron, sending a signal to the brain that initiates the courtship motor program.[12] Artificial activation of these ppk23-expressing neurons is sufficient to induce courtship behavior in males, even in the absence of a female, confirming their critical role.[11]

Caption: Neural pathway from pheromone perception to courtship behavior.

Evolutionary Significance: Driving Reproductive Isolation

The most profound evolutionary role of 7,11-HD is its function as a species recognition signal that promotes reproductive isolation. This is clearly demonstrated by comparing D. melanogaster with its sibling species, D. simulans. While these species can produce viable offspring in the lab, they rarely interbreed in the wild. A key reason for this is their divergent CHC profiles.[4][5]

-

D. melanogaster females produce high levels of 7,11-HD. Males of this species have evolved the corresponding gustatory receptors (ppk23/25/29) to recognize this compound as a strong courtship stimulant.[4][11]

-

D. simulans females do not produce 7,11-HD. Consequently, D. melanogaster males are not stimulated to court them.[4][5]